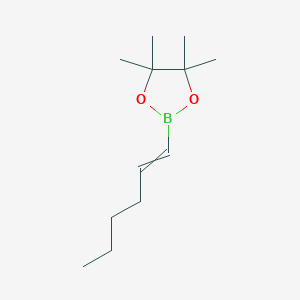![molecular formula C9H7F4NO2 B15146470 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-fluoro-3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Carboxylation: The resulting compound is subjected to carboxylation to introduce the acetic acid moiety. This can be achieved through a Grignard reaction followed by acidic workup.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form hydrogen bonds and participate in hydrophobic interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Lacks the amino and fluoro groups, making it less versatile in terms of chemical reactivity.
3-Fluorophenylacetic acid: Lacks the trifluoromethyl group, which can affect its hydrophobic interactions and binding affinity.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Contains additional trifluoromethyl groups, which can enhance its hydrophobic interactions but may also increase steric hindrance.
Uniqueness
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is unique due to the combination of its functional groups. The presence of an amino group, a fluoro group, and a trifluoromethyl group on the phenyl ring provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H7F4NO2 |
|---|---|
分子量 |
237.15 g/mol |
IUPAC名 |
2-[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-6-2-4(3-7(15)16)1-5(8(6)14)9(11,12)13/h1-2H,3,14H2,(H,15,16) |
InChIキー |
AQWNPNTWBIPKGA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


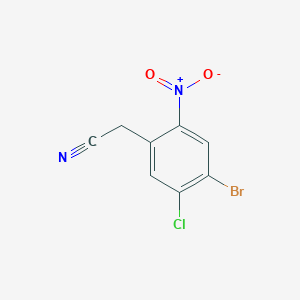
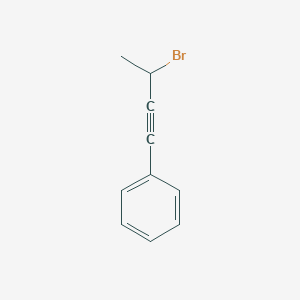
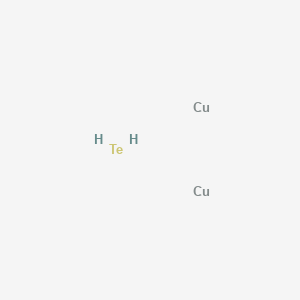
![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)



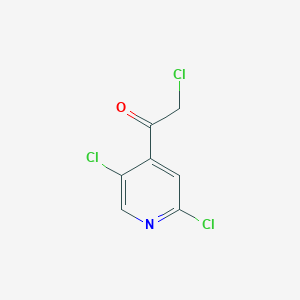
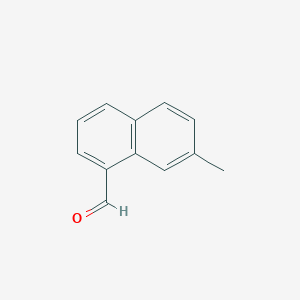

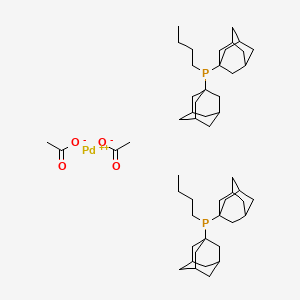
![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)

